3,6-Bis(4-methoxyphenyl)piperazine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,6-Bis(4-methoxyphenyl)piperazine-2,5-dione is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.352. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3,6-Bis(4-methoxyphenyl)piperazine-2,5-dione is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

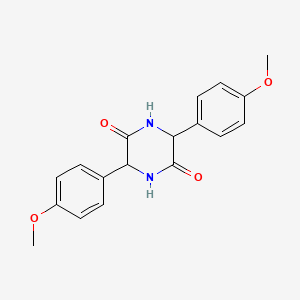

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C18H18N2O4

- Molecular Weight : 342.35 g/mol

The compound features a piperazine core with two methoxyphenyl substituents at the 3 and 6 positions, contributing to its biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of piperazine-2,5-dione exhibit significant anticancer properties. A notable study evaluated a series of 3,6-diunsaturated 2,5-DKPs against various cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer) cells. The results indicated that certain derivatives had IC50 values ranging from 0.7 to 8.9 μM, suggesting moderate to good anticancer efficacy .

Case Study: Anticancer Efficacy

A specific derivative of this compound was tested for its ability to induce apoptosis in cancer cells. The compound was found to significantly increase the levels of pro-apoptotic proteins such as Bax and caspase-3 while decreasing the anti-apoptotic protein Bcl-2 in HepG2 liver cancer cells. This suggests a mechanism by which the compound may promote programmed cell death in cancerous cells .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. A study focused on related compounds showed that they could mitigate oxidative stress by stabilizing mitochondrial membrane potential and reducing reactive oxygen species (ROS) production through the IL-6/Nrf2 signaling pathway .

The antioxidative mechanism involves:

- Decreased ROS Production : The compound reduces oxidative damage induced by agents like H2O2.

- Cell Survival Promotion : By activating the Nrf2 pathway, it enhances cellular defense mechanisms against oxidative stress.

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

| Activity | Mechanism | IC50 Value | Cell Line |

|---|---|---|---|

| Anticancer | Induces apoptosis via Bax and caspase-3 upregulation | 0.7 - 8.9 μM | A549, HeLa |

| Antioxidant | Reduces ROS; stabilizes mitochondrial membrane | Not specified | HepG2 |

科学的研究の応用

Antioxidative Properties

Recent studies have highlighted the antioxidative capabilities of 3,6-bis(4-methoxyphenyl)piperazine-2,5-dione derivatives. A series of novel derivatives were synthesized and evaluated for their ability to combat oxidative stress induced by hydrogen peroxide (H₂O₂). These compounds demonstrated significant protective effects on neuronal cells (SH-SY5Y) against oxidative damage, which is crucial in the context of neurodegenerative diseases.

Anticancer Activity

The anticancer potential of this compound has been extensively investigated. A study synthesized various derivatives and tested them against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Some derivatives exhibited promising IC₅₀ values ranging from 0.7 to 8.9 μM, indicating moderate to good anticancer activity .

Key Findings

- Compound Efficacy : Among the synthesized compounds, certain derivatives showed high inhibitory activity against cancer cell proliferation.

- Structure-Activity Relationship : The presence of specific functional groups at the 3 and 6 positions of the piperazine ring significantly influenced anticancer potency .

Antiviral Activity

The antiviral properties of piperazine-2,5-dione derivatives have also been explored. In vitro studies demonstrated that these compounds could provide moderate protection against viruses such as HIV-1 and other selected pathogens .

Research Insights

- Mechanistic Studies : The antiviral mechanisms are believed to involve interference with viral replication processes.

- Potential Applications : Given their effectiveness against multiple viral strains, these compounds could serve as a basis for developing new antiviral therapies.

Synthesis and Formulation Strategies

The synthesis of this compound involves cyclocondensation methods that utilize various catalysts and solvents to enhance yield and purity. Recent advancements in formulation strategies have focused on improving bioavailability through innovative delivery systems such as niosomes or chitosan encapsulation techniques .

Synthesis Overview

- Catalysts Used : Sulfuric acid and phosphoric acid have been identified as effective catalysts for synthesizing these compounds.

- Solvent Systems : Organic solvents like dimethylacetamide and N-methyl-2-pyrrolidone are commonly employed to facilitate reactions.

Future Directions in Research

The ongoing research into this compound suggests several avenues for future exploration:

- Expanded Biological Testing : Further investigations into its effects on different cancer types and viral infections.

- Enhanced Delivery Mechanisms : Development of advanced drug delivery systems to improve pharmacokinetic profiles.

- Combination Therapies : Exploring synergistic effects when combined with existing therapeutics in treating complex diseases.

特性

IUPAC Name |

3,6-bis(4-methoxyphenyl)piperazine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-23-13-7-3-11(4-8-13)15-17(21)20-16(18(22)19-15)12-5-9-14(24-2)10-6-12/h3-10,15-16H,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGLQYYQYWBZRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。